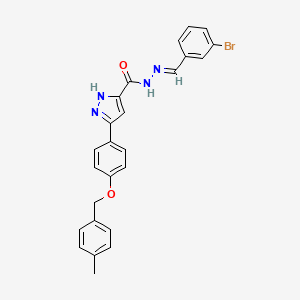![molecular formula C18H12ClN3OS B12018218 (5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606955-79-7](/img/structure/B12018218.png)
(5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-(3-氯苄叉基)-2-(4-甲基苯基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮是一种复杂的有机化合物,具有独特的结构,将噻唑环、三唑环和各种取代基结合在一起。
准备方法
合成路线和反应条件
(5E)-5-(3-氯苄叉基)-2-(4-甲基苯基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮的合成通常涉及多步有机反应。一种常见的方法是从噻唑环的制备开始,然后通过环化反应引入三唑环。最后一步是在特定的反应条件下添加3-氯苄叉基和4-甲基苯基,例如使用催化剂和控制温度。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。可以使用连续流动反应器和自动化合成等技术来有效地扩大生产过程。
化学反应分析
反应类型
(5E)-5-(3-氯苄叉基)-2-(4-甲基苯基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮可以进行各种化学反应,包括:
氧化: 该化合物可以用过氧化氢或高锰酸钾等氧化剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以参与亲核或亲电取代反应,取决于存在的取代基。
常用试剂和条件
这些反应中常用的试剂包括:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
催化剂: 钯碳、铂催化剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体反应条件和试剂。例如,氧化可能产生相应的亚砜或砜,而还原可能产生醇或胺。
科学研究应用
化学
在化学领域,(5E)-5-(3-氯苄叉基)-2-(4-甲基苯基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮被用作合成更复杂分子的构建模块。其独特的结构允许探索新的化学反应和途径。
生物学
在生物学研究中,研究了该化合物潜在的生物活性,包括抗菌和抗癌活性。研究人员研究了它与各种生物靶标的相互作用,以了解其作用机制。
医学
在药物化学中,(5E)-5-(3-氯苄叉基)-2-(4-甲基苯基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮被探索为潜在的候选药物。它与特定分子靶标相互作用的能力使其成为药物开发中有前景的化合物。
工业
在工业领域,该化合物可用于开发具有特定特性的新材料,例如导电性或荧光性。其独特的结构允许设计具有定制功能的材料。
作用机制
(5E)-5-(3-氯苄叉基)-2-(4-甲基苯基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮的作用机制涉及它与特定分子靶标的相互作用,例如酶或受体。该化合物可以抑制或激活这些靶标,导致各种生物效应。例如,它可能抑制参与癌细胞增殖的某些酶的活性,从而发挥抗癌作用。
相似化合物的比较
类似化合物
类似的化合物包括具有不同取代基的其他噻唑和三唑衍生物。例子包括:
- (5E)-5-(3-溴苄叉基)-2-(4-甲基苯基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮
- (5E)-5-(3-氟苄叉基)-2-(4-甲基苯基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮
独特性
(5E)-5-(3-氯苄叉基)-2-(4-甲基苯基)[1,3]噻唑并[3,2-b][1,2,4]三唑-6(5H)-酮的独特性在于其特定的取代基,赋予其独特的化学和生物特性。例如,3-氯苄叉基的存在可能与具有不同取代基的类似化合物相比增强其生物活性。
属性
CAS 编号 |
606955-79-7 |
|---|---|
分子式 |
C18H12ClN3OS |
分子量 |
353.8 g/mol |
IUPAC 名称 |
(5E)-5-[(3-chlorophenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12ClN3OS/c1-11-5-7-13(8-6-11)16-20-18-22(21-16)17(23)15(24-18)10-12-3-2-4-14(19)9-12/h2-10H,1H3/b15-10+ |
InChI 键 |
MCQYIGLGKXFUJO-XNTDXEJSSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)Cl)/SC3=N2 |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12018165.png)
![5-(3-Isopropoxyphenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12018173.png)

![1-[1,1'-Biphenyl]-4-YL-3-[4-(4-fluorophenyl)-1-piperazinyl]-1-propanone](/img/structure/B12018188.png)
![[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12018196.png)

![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]octadecanamide](/img/structure/B12018206.png)

![{(3Z)-2-oxo-3-[4-oxo-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5(4H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B12018222.png)

![N-(4-(Dimethylamino)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12018227.png)
